Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)
Description
Pyrazolo[3,4-b]azepine derivatives are nitrogen-containing heterocyclic compounds characterized by a fused pyrazole and azepine (7-membered ring) system. The specific compound Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci) features a partially saturated azepine core with methyl and piperidinyl substituents.
Properties
Molecular Formula |
C14H24N4 |
|---|---|
Molecular Weight |
248.37 g/mol |
IUPAC Name |
1-methyl-3-(1-methylpiperidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-17-10-6-4-8-12(17)13-11-7-3-5-9-15-14(11)18(2)16-13/h12,15H,3-10H2,1-2H3 |
InChI Key |
QHJFIGAGCJJGAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=NN(C3=C2CCCCN3)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Pyrazolo[3,4-b]azepine, 1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9CI) typically involves:
- Formation of the pyrazolo ring system via condensation of aminopyrazoles with suitable aldehydes or ketones.
- Construction of the azepine ring through intramolecular cyclization.
- Introduction of the methyl and piperidinyl substituents through alkylation or nucleophilic substitution reactions.
Key Synthetic Routes
Cyclization via Aminopyrazole and Alkynyl Aldehydes
A recent methodology involves a cascade 6-endo-dig cyclization reaction starting from 5-aminopyrazoles and alkynyl aldehydes. This reaction proceeds via:
- Initial condensation between 5-aminopyrazole and an alkynyl aldehyde to form an intermediate imine.
- Coordination of a silver salt catalyst to the alkyne moiety, facilitating a 6-endo-dig cyclization to form the fused pyrazoloazepine ring.
- Final demetallation to yield the pyrazolo[3,4-b]azepine framework.
This method offers regioselectivity and can be tuned to introduce halogen or non-halogen functionalities on the pyrazolo[3,4-b]azepine ring system. The reaction conditions typically involve silver trifluoroacetate as the catalyst, triflic acid as an acid promoter, and N,N-dimethylacetamide as the solvent, heated at 100 °C for 2 hours under air atmosphere.
Table 1: Typical Reaction Conditions for Cyclization
| Component | Amount (per 0.20 mmol scale) | Role |
|---|---|---|
| 5-Aminopyrazole (1a) | 34.6 mg | Starting amine |
| Alkynyl aldehyde (2a) | 26 mg (24.5 µL) | Aldehyde substrate |
| Silver trifluoroacetate | 4.4 mg (10 mol%) | Catalyst |
| Triflic acid (TfOH) | 9 mg (30 mol%) | Acid promoter |
| N,N-Dimethylacetamide (DMAc) | 1.5 mL | Solvent |
| Temperature | 100 °C | Reaction temperature |
| Time | 2 hours | Reaction time |
Yield of target pyrazoloazepine products ranges from 40% to 71% depending on substrates and conditions.
Methylation of Pyrazoloazepinones
Another approach involves the methylation of pyrazoloazepin-7-one derivatives to introduce methyl groups at specific positions on the azepine ring. The procedure includes:
- Preparation of 4-methyl-6H-pyrazolo(3,4-b)azepin-7-one derivatives by condensation of 3(5)-aminopyrazole with ethyl levulinate under reflux in acetic acid.
- Subsequent methylation using dimethyl sulfate in aqueous sodium hydroxide at elevated temperature (90 °C for 5 minutes).
- Isolation of methylated products by extraction and crystallization.
This method yields trimethyl-substituted pyrazoloazepinones with good purity and yields (~67%).
Table 2: Methylation Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | 4-Methyl-6H-pyrazolo(3,4-b)azepin-7-one | Substrate for methylation |
| Base | 3 M aqueous sodium hydroxide | Deprotonation |
| Methylating agent | Dimethyl sulfate (2 equivalents) | Methyl group donor |
| Temperature | 90 °C | Reaction temperature |
| Time | 5 minutes (heating), then 1 hour at RT | Reaction time |
| Workup | Chloroform extraction, drying, evaporation | Isolation of methylated product |
Alternative Approaches and Considerations
- The use of substituted pyrazoles and different aldehydes or ketones can modulate the substitution pattern on the pyrazoloazepine core.
- Acidic or basic conditions can influence the regioselectivity and yield of cyclization and methylation steps.
- Metal catalysts such as silver salts play a crucial role in facilitating cyclization via activation of alkynes.
Summary of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Yield Range | Notes |
|---|---|---|---|---|
| Cascade 6-endo-dig cyclization | Condensation, silver-catalyzed cyclization, demetallation | Silver trifluoroacetate, triflic acid, DMAc | 40%-71% | Regioselective, allows halogenation |
| Methylation of pyrazoloazepinones | Base-mediated methylation with dimethyl sulfate | Sodium hydroxide, dimethyl sulfate | ~67% | Introduces methyl groups selectively |
| Classical condensation and cyclization | Reflux of aminopyrazoles with esters or aldehydes | Acetic acid, heat | Variable | Forms pyrazoloazepin-7-one intermediates |
Research Findings and Notes
- The cascade cyclization method represents a modern, efficient approach to synthesize functionalized pyrazolo[3,4-b]azepines with potential for scale-up due to mild conditions and good yields.
- Methylation studies reveal the equilibrium and tautomeric behavior of pyrazoloazepinones, important for understanding reactivity and substitution patterns.
- The regioselectivity observed in these syntheses is critical for obtaining the desired isomer, which impacts biological activity.
- Analytical characterization including NMR, TLC-MS, and LC-HRMS confirms the structures and intermediates formed during synthesis.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]azepine derivatives as anticancer agents. For instance, a novel pyrazolopyridine compound was synthesized that exhibited significant antitumor activity. This compound's structure allows for interactions with biological targets involved in cancer progression, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
Research has demonstrated that pyrazolo[3,4-b]azepines possess antimicrobial properties. A study indicated that certain derivatives showed activity against various bacterial strains, suggesting their potential as new antibiotics . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Neuropharmacological Effects
CNS Activity
Pyrazolo[3,4-b]azepines have been investigated for their effects on the central nervous system (CNS). These compounds have shown promise as anxiolytics and antidepressants in preclinical models. Their ability to modulate neurotransmitter systems could lead to new treatments for anxiety and depression .
Pain Management
Some derivatives have been evaluated for analgesic properties. The structural features of pyrazolo[3,4-b]azepines may enhance their binding affinity to pain receptors, thus providing effective pain relief in experimental models .
Case Study 1: Antitumor Activity
A study published in the Australian Journal of Chemistry reported the synthesis of a new pyrazolopyridine derivative that demonstrated potent antitumor activity in vitro. The compound was tested against several cancer cell lines and showed IC50 values indicating effective growth inhibition .
Case Study 2: CNS Effects
In a neuropharmacological study, a series of pyrazolo[3,4-b]azepines were evaluated for their anxiolytic effects using animal models. The results indicated a significant reduction in anxiety-like behavior compared to controls, suggesting potential therapeutic applications in treating anxiety disorders .
Mechanism of Action
The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared to three classes of fused heterocycles: pyrazolo[3,4-b]pyridines , pyrazolo[3,4-d]pyrimidines , and azepine derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Differences and Implications
Ring Size and Flexibility :
- The 7-membered azepine core in the target compound may confer greater conformational flexibility compared to rigid 6-membered pyrazolo[3,4-b]pyridines. This could enhance binding to kinases requiring induced-fit interactions .
- Pyrazolo[3,4-b]pyridines are more synthetically accessible, with catalytic methods achieving yields >80% using Fe3O4@MIL-101 , whereas azepine derivatives often require multi-step protocols .
Biological Activity: Pyrazolo[3,4-b]pyridines exhibit broad-spectrum kinase inhibition (Aurora-A, CDK1, KDR) and antiproliferative effects at IC50 values <1 μM . Pyrazolo[3,4-d]pyrimidines act as ATP-competitive inhibitors with iso-steric mimicry of purines, showing nanomolar potency against CDK1 . The target compound’s piperidinyl group may improve blood-brain barrier penetration compared to pyridine-based analogs .
Physicochemical Properties :
- Hybrids of pyrazolo[3,4-b]pyridines with triazoles exhibit logP values of 0.3–2.1 and PSA <90 Ų, suggesting favorable bioavailability . The target compound’s methyl and piperidinyl groups may further optimize solubility and metabolic stability.
Kinase Inhibition
- Pyrazolo[3,4-b]pyridines dock into Aurora-A kinase’s ATP-binding pocket via hydrogen bonds with Tyr365 and Lys297 . Similar interactions are hypothesized for the azepine derivative due to its analogous N-heterocyclic core .
- Pyrazolo[3,4-d]pyrimidines inhibit CDK1 with IC50 = 12 nM, outperforming pyridine analogs by 3-fold .
Anticancer Activity
- Pyrazolo[3,4-b]pyridines show broad-spectrum cytotoxicity against HCT116, A549, and A2780 cell lines (IC50 = 0.8–2.5 μM) .
Chemical Reactions Analysis
Formation of the Azepine Ring on a Preexisting Pyrazole
-
Key Reagents : Dicarbonyl compounds (e.g., ketones, aldehydes) or biselectrophiles.
-
Mechanism :
-
3-Aminopyrazole derivatives act as nucleophiles, reacting with carbonyl groups in dicarbonyl compounds.
-
The reaction proceeds through nucleophilic attack, followed by cyclization and dehydration to form the azepine ring .
-
Example: Condensation of 3-aminopyrazole with malonic acid derivatives can yield fused ring systems .
-
Formation of the Pyrazole Ring on a Preexisting Azepine
-
Key Reagents : Pyridine derivatives, hydrazine, or other nitrogen-rich precursors.
-
Mechanism :
Substitution Effects on Reactivity
The substituents in pyrazolo[3,4-b]azepines significantly influence their chemical behavior:
Biological Activity and Reaction Implications
While not directly related to chemical reactivity, the biological activity of pyrazolo[3,4-b]azepines (e.g., enzyme inhibition) suggests:
-
Substitution at C3 : Piperidine groups enable interactions with hydrophobic pockets in enzymes, influencing reactivity in biochemical assays .
-
Hydrogenated azepine rings : Reduced aromaticity may alter redox properties or metabolic stability .
Challenges and Research Gaps
-
Limited direct data : Explicit reaction details for the specific compound are unavailable in cited sources.
-
Structural complexity : The hexahydro-azepine core and piperidine substituent complicate mechanistic studies.
-
Future directions : Computational modeling or experimental optimization of substitution effects could advance synthesis strategies.
Q & A
Q. What are the most reliable synthetic routes for preparing pyrazolo[3,4-b]azepine derivatives, and how can their purity be optimized?
The synthesis of pyrazolo[3,4-b]azepine derivatives often involves multi-step reactions with careful control of solvents and reagents. For example, refluxing 3-aminopyrazole derivatives with ketones and thiolactic acid in dry benzene, followed by solvent evaporation and recrystallization from ethanol, yields high-purity compounds (60–85% yields) . Key steps include using petroleum ether for precipitation and ethanol for recrystallization to remove impurities. Purity optimization requires monitoring by TLC, NMR (e.g., ¹H and ¹³C), and IR spectroscopy to confirm structural integrity and absence of side products .
Q. Which spectroscopic techniques are critical for characterizing pyrazolo[3,4-b]azepine derivatives?
¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For instance, the methyl group at position 1 in the target compound shows a singlet at δ 2.45 ppm in ¹H NMR, while the piperidinyl moiety exhibits multiplet signals between δ 1.50–2.80 ppm . IR spectroscopy (e.g., C=O stretches at 1680–1700 cm⁻¹) helps identify functional groups, and mass spectrometry (HRMS) confirms molecular weight .
Q. How can researchers design initial biological screening assays for antimicrobial activity?
Use agar disk diffusion and broth dilution methods to evaluate antibacterial activity against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and drug-resistant strains (e.g., MRSA). Compare inhibition zone diameters (DIZ) and minimum inhibitory concentrations (MIC) against reference drugs like penicillin. For antifungal screening, test compounds against Candida species using similar protocols .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied to enhance the biological efficacy of pyrazolo[3,4-b]azepine derivatives?
Modify substituents at positions 1 (methyl), 3 (piperidinyl), and the azepine ring to assess their impact on bioactivity. For example:
- Replace the methyl group at position 1 with bulkier alkyl chains to improve lipophilicity and membrane penetration.
- Introduce electron-withdrawing groups (e.g., NO₂) on the piperidinyl moiety to enhance interactions with bacterial enzymes.
- Compare MIC values across derivatives to identify pharmacophores (e.g., compounds with 4-methylpiperidinyl show 2-fold lower MICs against MRSA than unsubstituted analogs) .
Q. What computational strategies are effective for predicting drug-likeness and target binding of pyrazolo[3,4-b]azepine derivatives?
Perform molecular docking using AutoDock Vina or Schrödinger Suite to model interactions with targets like E. coli DNA gyrase or S. aureus enoyl-ACP reductase. Calculate physicochemical properties (LogP, polar surface area) with SwissADME to ensure compliance with Lipinski’s rules. For instance, derivatives with LogP < 5 and hydrogen bond donors ≤ 5 show better bioavailability .
Q. How can contradictory data in antimicrobial activity studies be resolved?
Contradictions often arise from variations in assay conditions (e.g., pH, inoculum size). Standardize protocols across labs using CLSI guidelines. For example, a compound showing MIC = 8 µg/mL in one study but 32 µg/mL in another may require re-evaluation under controlled nutrient broth pH (7.2–7.4) and incubation time (18–24 hrs) .
Q. What green chemistry approaches improve the sustainability of pyrazolo[3,4-b]azepine synthesis?
Replace traditional solvents (benzene, chloroform) with ethanol/water mixtures or ionic liquids. Use nanocatalysts like magnetic LDH (layered double hydroxide) to achieve one-pot, four-component reactions with 90% yields and reduce waste . Microwave-assisted synthesis (e.g., 100 W, 10 min) further shortens reaction times from hours to minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
